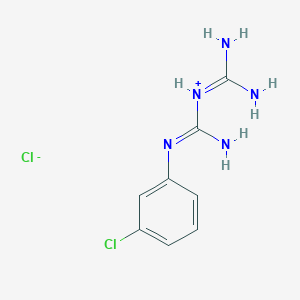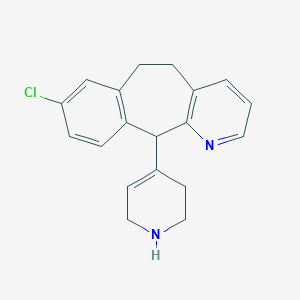
Iso Desloratadine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iso Desloratadine, also known as Desloratadine EP Impurity B, is an impurity of Desloratadine . Desloratadine is a nonsedating-type histamine H1-receptor antagonist and an active metabolite of Loratadine . It is used for the symptomatic relief of allergic conditions including rhinitis and chronic urticaria .
Synthesis Analysis
The formation of multicomponent crystal (MCC) of Desloratadine (DES) has been studied . The MCC synthesis was performed between DES and 26 coformers using an equimolar ratio with a solvent evaporation technique . The formation of MCC was confirmed using powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), Fourier transform infrared spectroscopy (FTIR), and scanning electron microscopy (SEM) .Chemical Reactions Analysis
The formation of multicomponent crystal (MCC) of Desloratadine (DES) involves chemical reactions . The MCC synthesis was performed between DES and 26 coformers using an equimolar ratio with a solvent evaporation technique . The formation of MCC was confirmed using powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), Fourier transform infrared spectroscopy (FTIR), and scanning electron microscopy (SEM) .Applications De Recherche Scientifique
Pharmacology and Clinical Efficacy
Desloratadine, a biologically active metabolite of loratadine, exhibits a strong affinity for peripheral H1 receptors, showing greater potency than its predecessor. Its pharmacological profile extends beyond histamine antagonism, demonstrating anti-allergic effects that include inhibition of cell adhesion molecule expression and suppression of inflammatory mediators and cytokines. This contributes to reduced eosinophil chemotaxis and adhesion, as well as diminished superoxide generation, positioning desloratadine as an effective agent not only in allergic rhinitis but potentially in broader inflammatory conditions (Agrawal, 2001).
Anti-inflammatory Properties
Desloratadine stands out for its anti-inflammatory capabilities, inhibiting the release or generation of various inflammatory mediators like IL-4, IL-6, IL-8, IL-13, PGD2, and leukotriene C4. Its efficacy is not limited to histamine antagonism; it also impacts the allergic inflammatory cascade by inhibiting cytokine generation and mediator release by human basophils, both IgE-dependent and independent, highlighting its potential in treating a broader spectrum of allergic and inflammatory diseases (Geha & Meltzer, 2001; Schroeder et al., 2001).
Molecular Interactions and Pharmacokinetics
Research on desloratadine's interactions at a molecular level, particularly its inclusion complex with β-cyclodextrin, sheds light on its solubility and stability enhancements, crucial for its pharmacokinetic profile and efficacy. This area of study is vital for understanding how desloratadine can be optimized for better therapeutic outcomes (Ali et al., 2007).
Metabolic Pathways and Safety Evaluation
Desloratadine's metabolism involves intricate pathways, including interactions with cytochrome P450 and UDP-glucuronosyltransferase enzymes, with minimal potential for drug interactions. This characteristic, combined with its lack of sedative effects and negligible cardiovascular risk, underscores its safety and tolerability, making it a preferred choice for long-term management of allergic conditions (Kazmi et al., 2015; González-Núñez et al., 2013).
Potential New Therapeutic Areas
Emerging studies explore desloratadine's efficacy beyond traditional allergic conditions, such as its adjunctive role in severe acne treatment when combined with other medications, revealing its anti-inflammatory benefits and potential in dermatological applications (Dhaher & Jasim, 2018).
Safety And Hazards
Propriétés
IUPAC Name |
13-chloro-2-(1,2,3,6-tetrahydropyridin-4-yl)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13/h1-2,5-7,9,12,18,21H,3-4,8,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSCCBORDDPTRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)C(C3=C1C=CC=N3)C4=CCNCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iso Desloratadine | |
CAS RN |
183198-49-4 |
Source


|
| Record name | 5H-Benzo(5,6)cyclohepta(1,2-b)pyridine, 8-chloro-6,11-dihydro-11-(1,2,3,6-tetrahydro-4-pyridinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183198494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desloratadine Related Compound B | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5H-BENZO(5,6)CYCLOHEPTA(1,2-B)PYRIDINE, 8-CHLORO-6,11-DIHYDRO-11-(1,2,3,6-TETRAHYDRO-4-PYRIDINYL)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DFV2D34WTY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B109649.png)
![N-ethyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine](/img/structure/B109652.png)
![1-[2-(Trifluoromethyl)phenyl]propan-2-one](/img/structure/B109658.png)
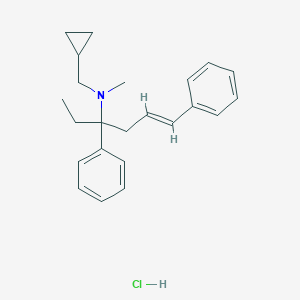
![1H-Benzo[cd]indole-2-thione](/img/structure/B109661.png)
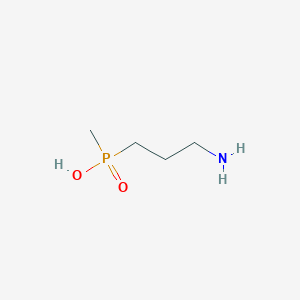
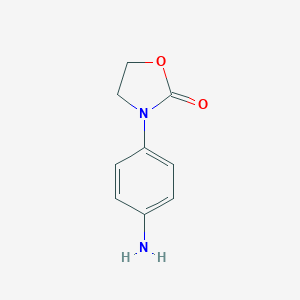
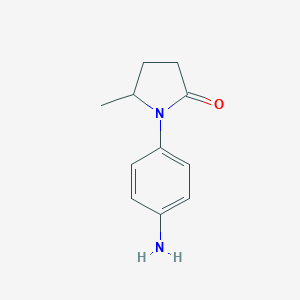
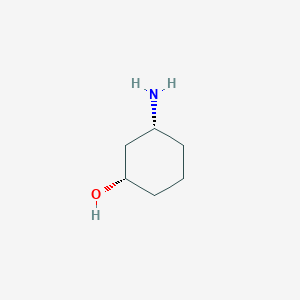

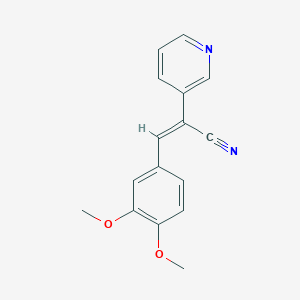
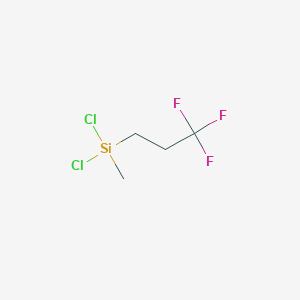
![N-[2-(Dimethylamino)ethyl]-N-[[4'-[[(2-phenylethyl)amino]methyl][1,1'-biphenyl]-4-YL]methyl]cyclopentanepropanamide dihydrochloride](/img/structure/B109685.png)
